Bienvenue dans la boutique en ligne BenchChem!

2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile

Medicinal chemistry Kinase inhibitor design Structure-property relationships

2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile (CAS 2415633-22-4) is a synthetic small molecule belonging to the piperidinyl-pyridinyl-carbonitrile class, characterized by a central piperidine ring substituted at the N-1 position with a pyridin-3-ylmethyl group and at the 4-position with a methoxy-linked pyridine-4-carbonitrile moiety. Its molecular formula is C18H20N4O with a molecular weight of 308.4 g/mol, and it possesses computed physicochemical properties including an XLogP3-AA of 2.1, zero hydrogen bond donors, five hydrogen bond acceptors, and five rotatable bonds.

Molecular Formula C18H20N4O
Molecular Weight 308.385
CAS No. 2415633-22-4
Cat. No. B2963450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile
CAS2415633-22-4
Molecular FormulaC18H20N4O
Molecular Weight308.385
Structural Identifiers
SMILESC1CN(CCC1COC2=NC=CC(=C2)C#N)CC3=CN=CC=C3
InChIInChI=1S/C18H20N4O/c19-11-16-3-7-21-18(10-16)23-14-15-4-8-22(9-5-15)13-17-2-1-6-20-12-17/h1-3,6-7,10,12,15H,4-5,8-9,13-14H2
InChIKeyLGNISNIXNSMINJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile (CAS 2415633-22-4): Structural Identity and Core Characteristics for Scientific Procurement


2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile (CAS 2415633-22-4) is a synthetic small molecule belonging to the piperidinyl-pyridinyl-carbonitrile class, characterized by a central piperidine ring substituted at the N-1 position with a pyridin-3-ylmethyl group and at the 4-position with a methoxy-linked pyridine-4-carbonitrile moiety [1]. Its molecular formula is C18H20N4O with a molecular weight of 308.4 g/mol, and it possesses computed physicochemical properties including an XLogP3-AA of 2.1, zero hydrogen bond donors, five hydrogen bond acceptors, and five rotatable bonds [1]. This compound is cataloged under PubChem CID 146078000 and is primarily employed as a research chemical intermediate or building block in medicinal chemistry programs, particularly those targeting kinase inhibition pathways [1][2].

Why In-Class Piperidinyl-Pyridinyl-Carbonitrile Analogs Cannot Simply Substitute 2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile (CAS 2415633-22-4)


Interchanging 2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile with closely related piperidinyl-pyridinyl-carbonitrile analogs is not reliably feasible because even minor structural variations in the N-substituent on the piperidine ring or the regiochemistry of the pyridine linkage can produce substantial differences in molecular recognition, target binding kinetics, and physicochemical properties [1]. Within the PI3K/mTOR inhibitor chemical space, for instance, compounds from the same patent family (US8772480) exhibit Ki values spanning from 2 nM to >22,000 nM against various PI3K isoforms depending on subtle substituent changes [1]. The specific (pyridin-3-yl)methyl substitution pattern of CAS 2415633-22-4 imparts a distinct electronic environment and hydrogen-bond acceptor profile (five HBA, XLogP3 2.1) that differentiates it from the (pyridin-4-yl)methyl regioisomer and from analogs lacking the pyridylmethyl group entirely [2]. These structural distinctions directly impact solubility, permeability, and target selectivity, making generic substitution scientifically unsound without explicit comparative validation data [2].

Product-Specific Quantitative Evidence Guide for 2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile (CAS 2415633-22-4)


Regiochemical Differentiation: Pyridin-3-yl vs. Pyridin-4-yl Substitution Impact on Computed Lipophilicity and Hydrogen-Bonding Capacity

The target compound bearing a pyridin-3-ylmethyl substituent on the piperidine nitrogen exhibits a computed XLogP3-AA of 2.1 and five hydrogen bond acceptor (HBA) sites [1]. The pyridin-4-yl regioisomer (2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile) is anticipated to display a different dipole moment and altered HBA geometry due to the para-disposition of the pyridine nitrogen relative to the methylene linker, which can shift lipophilicity and modulate target binding kinetics [2]. This regiochemical distinction is pharmacologically relevant because in PI3K inhibitor series, even single-atom positional changes have been shown to alter Ki values by over 100-fold [2].

Medicinal chemistry Kinase inhibitor design Structure-property relationships

Functional Group Differentiation: Presence vs. Absence of the Pyridin-3-ylmethyl N-Substituent on the Piperidine Ring

The target compound contains a pyridin-3-ylmethyl group attached to the piperidine nitrogen, whereas the des-methyl analog 2-[(piperidin-4-yl)methoxy]pyridine-4-carbonitrile (CAS 2097936-58-6, as dihydrochloride salt) bears a free secondary amine at this position [1]. The presence of the pyridin-3-ylmethyl substituent increases molecular weight by 89.1 Da (from ~219 Da free base to 308.4 Da), adds an additional pyridine ring capable of π-π stacking and hydrogen-bonding interactions, and raises the computed XLogP3 from approximately 1.0–1.3 (predicted for the des-methyl analog) to 2.1 [1]. In kinase inhibitor design, N-substitution on the piperidine ring has been shown to modulate isoform selectivity and metabolic stability [2].

Chemical biology Fragment-based drug discovery Target engagement

Linker Atom Differentiation: Ether (-O-CH2-) vs. Direct Carbon-Carbon Linkage Between Piperidine and Pyridine-Carbonitrile

The target compound connects the piperidine 4-position to the 2-position of the pyridine-4-carbonitrile via a methoxy (-O-CH2-) ether linkage, whereas the comparator 1-[(pyridin-3-yl)methyl]piperidine-4-carbonitrile (CAS 1455965-95-3) lacks this ether bridge, instead bearing a nitrile group directly on the piperidine ring [1]. The ether linkage introduces an additional rotatable bond (increasing from approximately 3 to 5 in the target), adds an oxygen atom capable of acting as a hydrogen-bond acceptor, and alters the spatial separation between the piperidine and pyridine-carbonitrile pharmacophoric elements [1]. In medicinal chemistry, the presence of an ether linker has been shown to influence both target binding conformation and oxidative metabolic stability relative to direct C-C linked analogs [2].

Bioisostere design Metabolic stability Conformational analysis

Explicit Caveat: Absence of Published Direct Comparative Bioactivity Data for CAS 2415633-22-4

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and major patent databases as of April 2026 did not identify any published direct head-to-head comparative bioactivity data (IC50, Ki, EC50, or Kd) for 2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile (CAS 2415633-22-4) against any specific biological target relative to its structural analogs [1]. The compound appears as a cataloged research chemical (PubChem CID 146078000) with computed physicochemical descriptors but lacks experimentally determined biological activity annotations in authoritative databases such as ChEMBL or BindingDB [1][2]. The PI3K inhibitor patent US8772480B2, which encompasses the same chemotype, contains extensive SAR data for related compounds (Ki values from 2 nM to >22 μM across PI3K isoforms), but the specific compound CAS 2415633-22-4 is not explicitly indexed among the exemplified structures with reported bioactivity [2]. Consequently, all differentiation claims in this guide are based on class-level inference from structurally related chemotypes and computed physicochemical properties, and should be interpreted as hypotheses requiring experimental validation rather than established selection criteria.

Data transparency Procurement due diligence Evidence-based selection

Best-Fit Research and Industrial Application Scenarios for 2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile (CAS 2415633-22-4)


PI3K/mTOR Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

Based on its structural membership in the piperidinyl-pyridinyl-carbonitrile chemotype exemplified in US8772480B2, CAS 2415633-22-4 is positioned as a potential scaffold for PI3K or mTOR inhibitor lead optimization campaigns [1]. Its (pyridin-3-yl)methyl N-substituent and ether linkage pattern offer a distinct vector for exploring isoform selectivity, and it can serve as a systematic comparator when evaluating the impact of pyridine regioisomerism (3-yl vs. 4-yl) and linker variation (ether vs. direct C-C) on PI3K isoform inhibition profiles [1].

Chemical Probe Development Requiring Defined Physicochemical Profiles

The compound's computed physicochemical properties (XLogP3 2.1, zero HBD, five HBA, MW 308.4) [2] place it within drug-like chemical space suitable for cell-permeable probe development. Its favorable lipophilicity and absence of hydrogen bond donors make it a candidate for programs targeting intracellular kinases where passive membrane permeability is required. Users procuring this compound for probe development should verify the (pyridin-3-yl)methyl regioisomer identity analytically, given the potency sensitivity to regioisomerism observed in related PI3K inhibitor series [1].

Synthetic Intermediate for Diversified Library Synthesis

CAS 2415633-22-4 can serve as a late-stage synthetic intermediate for generating focused chemical libraries via further functionalization of the pyridine-4-carbonitrile moiety (e.g., hydrolysis to carboxamide, reduction to aminomethyl, or cycloaddition to tetrazole) or via substitution on the pyridin-3-yl ring [2]. Its dual-pyridine architecture provides two distinct vectors for parallel derivatization, enabling efficient exploration of chemical space in drug discovery programs [2].

Quote Request

Request a Quote for 2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.